(2R)-2-(tert-butoxy)propan-1-ol
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Overview
Description
(2R)-2-(tert-butoxy)propan-1-ol: is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a tert-butoxy group attached to the second carbon of a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis from (2R)-2-bromo-1-propanol:
- Equation:
(2R)−2−bromo−1−propanol+tert−butylalcoholNaH(2R)−2−(tert−butoxy)propan−1−ol+NaBr
Reaction: (2R)-2-bromo-1-propanol reacts with tert-butyl alcohol in the presence of a base such as sodium hydride.
Conditions: The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
- Equation:
-
Industrial Production Methods:
- The industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Reagents: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
- Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
- Products: The major product is (2R)-2-(tert-butoxy)propanal.
-
Reduction:
- Reagents: Sodium borohydride or lithium aluminum hydride.
- Conditions: The reaction is carried out in anhydrous conditions, often in tetrahydrofuran.
- Products: The major product is (2R)-2-(tert-butoxy)propan-1-amine.
-
Substitution:
- Reagents: Nucleophiles such as sodium azide or potassium cyanide.
- Conditions: The reaction is carried out in polar aprotic solvents like dimethylformamide.
- Products: The major products are (2R)-2-(tert-butoxy)propyl azide or (2R)-2-(tert-butoxy)propyl cyanide.
Scientific Research Applications
Chemistry:
- Intermediate in Organic Synthesis: (2R)-2-(tert-butoxy)propan-1-ol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
- Enzyme Studies: This compound is used in studies involving enzyme-catalyzed reactions to understand the stereochemistry and mechanism of action of various enzymes.
Medicine:
- Drug Development: this compound is explored as a potential building block in the synthesis of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
- Solvent and Reagent: It is used as a solvent and reagent in various industrial processes, including the manufacture of fine chemicals and polymers.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of (2R)-2-(tert-butoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
- (2S)-2-(tert-butoxy)propan-1-ol: The enantiomer of (2R)-2-(tert-butoxy)propan-1-ol, differing only in the spatial arrangement of atoms.
- (2R)-2-(methoxy)propan-1-ol: A similar compound with a methoxy group instead of a tert-butoxy group.
- (2R)-2-(ethoxy)propan-1-ol: A similar compound with an ethoxy group instead of a tert-butoxy group.
Uniqueness:
- The presence of the tert-butoxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
2413846-70-3 |
---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
GIWJLGYZXWVBDL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CO)OC(C)(C)C |
Canonical SMILES |
CC(CO)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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